Sotagliflozin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action in Blood Sugar Control

Dual SGLT Inhibition

Sotagliflozin works by inhibiting SGLT1 and SGLT2 proteins located in the kidneys and intestines, respectively []. SGLT1 is responsible for reabsorbing glucose in the intestines, while SGLT2 facilitates glucose reabsorption by the kidneys []. By blocking these transporters, sotagliflozin increases urinary glucose excretion, leading to lower blood sugar levels [, ].

Enhanced GLP-1 and PYY Levels

Studies suggest that sotagliflozin may also indirectly influence blood sugar control by increasing the levels of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) []. These gut hormones promote satiety and decrease glucagon secretion, ultimately contributing to lower blood sugar levels [].

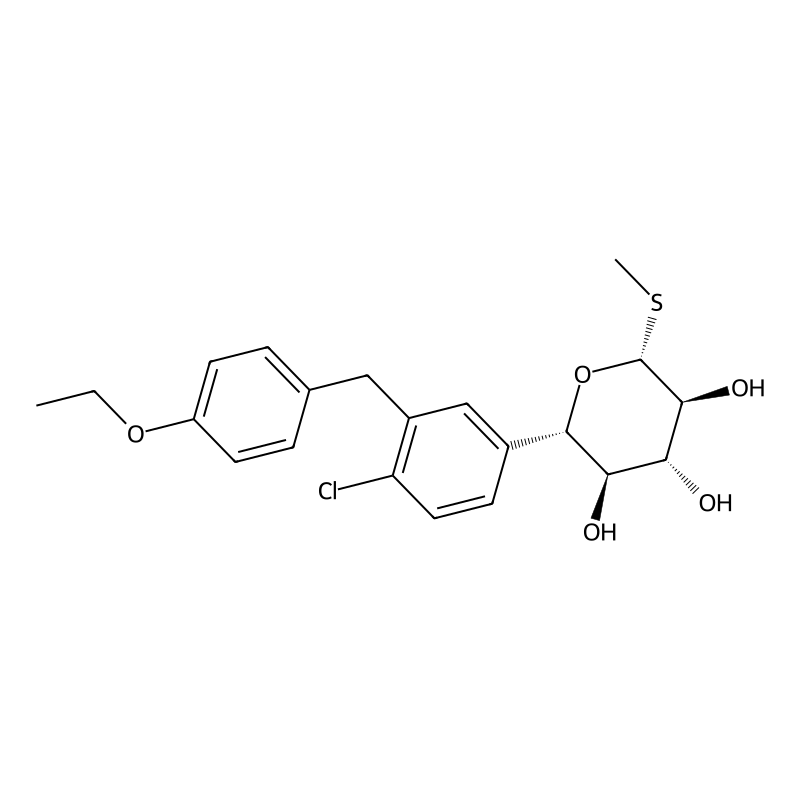

Sotagliflozin is a novel dual inhibitor of sodium-glucose co-transporter type 1 and type 2 (SGLT1 and SGLT2), primarily developed for the management of diabetes mellitus. It is known chemically as (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methylsulfanyloxane-3,4,5-triol. This compound works by inhibiting glucose reabsorption in the kidneys and delaying glucose absorption in the intestines, thereby aiding in the regulation of blood glucose levels in patients with type 1 and type 2 diabetes .

Sotagliflozin's mechanism of action hinges on its ability to inhibit SGLT-1 and SGLT-2 cotransporters. SGLT-1 is located in the intestine and facilitates glucose absorption. SGLT-2 resides in the kidneys and reabsorbs glucose from the urine [, ]. By inhibiting these transporters, Sotagliflozin increases urinary glucose excretion, leading to lower blood sugar levels []. Additionally, SGLT-1 inhibition in the intestine delays postprandial glucose rise []. In patients with heart failure, this dual action is believed to improve cardiac function and reduce mortality risk [].

- Formation of the Sulfonyl Group: A key step that introduces the methylsulfanyl moiety.

- Construction of the Glycosidic Linkage: This involves specific glycosylation reactions to ensure proper stereochemistry.

- Purification Steps: The final product undergoes purification processes to remove any impurities and ensure high yield and potency .

Recent advancements have focused on optimizing these synthesis routes to enhance efficiency and reduce costs associated with large-scale production .

The dual inhibition of SGLT1 and SGLT2 by sotagliflozin results in multiple beneficial effects:

- SGLT1 Inhibition: Reduces glucose absorption in the gastrointestinal tract, leading to lower postprandial blood glucose levels.

- SGLT2 Inhibition: Enhances urinary glucose excretion by preventing glucose reabsorption in the renal tubules. This mechanism is similar to that of selective SGLT2 inhibitors but with the added benefit of gastrointestinal action .

Clinical studies indicate that sotagliflozin effectively lowers glycated hemoglobin levels and has positive effects on body weight and blood pressure in diabetic patients .

Sotagliflozin is primarily indicated for:

- Management of Diabetes Mellitus: It is used in both type 1 and type 2 diabetes patients to improve glycemic control.

- Potential Cardiovascular Benefits: Emerging research suggests that sotagliflozin may also confer cardiovascular protection by improving heart function and reducing heart failure risk in diabetic patients .

Sotagliflozin has been studied for its interactions with various medications:

- Digoxin: Co-administration can increase digoxin exposure; monitoring is recommended .

- Lithium: Use of sotagliflozin may decrease serum lithium concentrations, necessitating careful monitoring during treatment adjustments .

- Uridine 5'-diphospho-glucuronosyltransferase Inducers: Drugs like rifampicin can reduce sotagliflozin's efficacy by decreasing its plasma concentration through enhanced glucuronidation .

Several compounds exhibit similar mechanisms of action as sotagliflozin. Here are some notable examples:

| Compound Name | Type | SGLT Inhibition | Unique Features |

|---|---|---|---|

| Dapagliflozin | SGLT2 Inhibitor | Selective | Primarily renal action |

| Canagliflozin | SGLT2 Inhibitor | Selective | Cardiovascular benefits |

| Empagliflozin | SGLT2 Inhibitor | Selective | Strong cardiovascular outcomes |

| Luseogliflozin | SGLT2 Inhibitor | Selective | Rapid onset of action |

| Ertugliflozin | SGLT2 Inhibitor | Selective | Unique pharmacokinetic profile |

Uniqueness of Sotagliflozin:

- Sotagliflozin's dual inhibition allows it to target both intestinal and renal glucose transport mechanisms, providing a more comprehensive approach to glycemic control compared to selective inhibitors like dapagliflozin or canagliflozin, which primarily focus on renal pathways .

This combined action may lead to enhanced efficacy in managing blood sugar levels while also potentially offering additional benefits such as weight loss and improved cardiovascular health.

Core Sugar Moiety Derivation

The synthesis of sotagliflozin begins with the strategic derivation of the core sugar moiety from L-xylose, which provides three of the five required chiral centers in the final product [1] [2]. The initial transformation involves the global protection of L-xylose hydroxyl groups through bis-acetonide formation, a critical step that facilitates the conversion from pyranose to furanose ring systems [4] [5].

The process commences with L-xylose treatment using acetone and para-toluenesulfonic acid as the catalyst under ambient conditions for approximately sixteen hours [6]. This reaction achieves yields of 85-90% and results in the formation of bis-acetonide intermediate 15, which involves a rearrangement of the pyranose form to the more reactive furanose configuration [2] [4]. The bis-acetonide protection strategy offers several advantages including enhanced solubility in organic solvents, increased stability during subsequent transformations, and selective reactivity patterns that enable regioselective modifications.

Following the global protection, selective deprotection becomes essential to expose specific hydroxyl groups for further functionalization [1] [2]. This selective deprotection process typically employs controlled acidic conditions using acetic acid and water at elevated temperatures (60°C) for approximately three hours, achieving yields of 85-88% [1]. The selectivity arises from the differential stability of the acetonide protecting groups, with the primary position being more susceptible to hydrolysis under mild acidic conditions.

The morpholine amide synthesis represents another crucial component in the core sugar moiety derivation, starting with the global protection of L-xylose to bis-acetonide 15, followed by selective deprotection [2]. This approach enables the installation of nitrogen-containing functionalities that prove essential for subsequent coupling reactions and final biological activity.

Aryl Iodide Fragment Synthesis

The aryl iodide fragment synthesis constitutes a pivotal component in the sotagliflozin manufacturing process, requiring the preparation of appropriately substituted aromatic intermediates that will ultimately form the biaryl moiety of the target molecule [1] [7]. This synthesis pathway employs classical organic transformations including Friedel-Crafts acylation and selective reduction methodologies.

The Friedel-Crafts acylation represents a critical transformation in the synthetic sequence, employing aluminum chloride as the Lewis acid catalyst and ethyl phenyl ether as the nucleophilic aromatic partner [1] [8]. This reaction requires stringent anhydrous conditions and precise temperature control (0°C) to achieve the desired regioselectivity, typically yielding 75-80% of the target benzophenone intermediate [8] [10]. The regioselectivity of this transformation is crucial, as it determines the substitution pattern that will ultimately influence the biological activity of the final product.

The reduction of the resulting diaryl ketone to the corresponding diarylmethane represents another key step in the aryl iodide fragment synthesis [1] [8]. This transformation employs triethylsilane as the reducing agent in combination with boron trifluoride diethyl etherate as the Lewis acid promoter, conducted under cryogenic conditions (-20°C to room temperature) to achieve yields of 85-90% [1] [8]. The choice of triethylsilane over alternative reducing agents such as sodium borohydride with aluminum chloride was based on cost considerations and scalability requirements for industrial implementation [1].

Convergent Coupling Strategies

The convergent coupling strategy employed in sotagliflozin synthesis represents a sophisticated approach to carbon-carbon bond formation that unites the aryl iodide fragment with the furanose subunit through a ketone synthesis methodology [1] [7]. This convergent approach offers significant advantages in terms of synthetic efficiency, allowing for the parallel preparation of both coupling partners before their strategic union.

The convergent coupling strategy hinges upon the union of aryl iodide fragment 211 with furanose subunit 216 through a ketone synthesis approach, as reported in the landmark process development by Lexicon Pharmaceuticals [1]. This methodology employs lithium-halogen exchange reactions using n-butyllithium in tetrahydrofuran under strictly anhydrous and cryogenic conditions (-78°C) under argon atmosphere [1] [11]. The extreme temperature requirements ensure the stability of the organolithium intermediates and prevent unwanted side reactions that could compromise the yield and stereoselectivity of the coupling process.

The coupling reaction proceeds through nucleophilic addition of the aryllithium species to the protected sugar lactone, generating the desired carbon-carbon bond with yields typically ranging from 70-75% [1] [11]. The stereochemical outcome of this transformation is influenced by the steric environment around the electrophilic center and the approach trajectory of the nucleophilic aryllithium species.

Grignard reagent coupling represents an alternative convergent strategy that has been explored for sotagliflozin synthesis, particularly in the context of aryl-sugar coupling reactions [11] [12]. The use of organomagnesium species offers certain advantages including enhanced functional group tolerance and milder reaction conditions compared to organolithium reagents. However, the reactivity profile and stereoselectivity outcomes may differ significantly between these two approaches.

The success of convergent coupling strategies in sotagliflozin synthesis also depends heavily on the protective group strategies employed for both coupling partners [1]. The sugar component requires selective protection to expose the appropriate reactive sites while maintaining stability under the coupling conditions, while the aryl component must be properly functionalized to enable efficient halogen-metal exchange.

Dynamic Kinetic Resolution

Dynamic kinetic resolution represents one of the most sophisticated stereoselective transformations employed in the sotagliflozin synthesis, achieving remarkable stereoselectivity ratios of 95:5 for the anomeric hemiacetal center [2] [13]. This process exemplifies the application of thermodynamic control principles to achieve high stereoselectivity in complex carbohydrate transformations.

The dynamic kinetic resolution process involves the equilibration of anomeric hemiacetal intermediates under controlled conditions, typically employing para-toluenesulfonic acid in methanol at temperatures ranging from room temperature to 40°C [1] [2]. The thermodynamic preference for one anomeric configuration over the other drives the stereoselectivity of this transformation, with the equilibrium position being influenced by factors including steric interactions, electronic effects, and solvation phenomena.

The mechanism of dynamic kinetic resolution in sotagliflozin synthesis involves the rapid interconversion between alpha and beta anomeric forms through ring-opening and ring-closing processes [13] [14]. The acid catalyst facilitates this equilibration by protonating the anomeric oxygen, thereby activating the hemiacetal toward nucleophilic attack and subsequent reformation. The rate of equilibration must be faster than the rate of the subsequent chemical transformation to ensure that thermodynamic control predominates over kinetic control.

The stereoselectivity observed in the dynamic kinetic resolution (dr: 95:5) represents a significant achievement in carbohydrate chemistry, as anomeric centers are notoriously difficult to control stereoselectively [2] [13]. This level of selectivity is attributed to the careful optimization of reaction conditions including temperature, solvent choice, catalyst loading, and reaction time. The use of methanol as both solvent and nucleophile provides an ideal environment for the equilibration process while maintaining the desired stereochemical outcome.

The industrial implementation of dynamic kinetic resolution requires precise control of reaction parameters to ensure reproducible stereoselectivity outcomes [2]. Temperature control becomes particularly critical, as elevated temperatures may favor equilibration but could also lead to decomposition or epimerization at other stereocenters. The scalability of this process to multi-hundred kilogram batches demonstrates the robustness of the methodology and its suitability for pharmaceutical manufacturing.

Industrial-Scale Process Development

The industrial-scale process development for sotagliflozin represents a remarkable achievement in pharmaceutical manufacturing, successfully demonstrating the production of multi-hundred kilogram quantities with an overall yield of 40% across ten linear steps from L-xylose [2] [3]. This process development addresses numerous challenges including stereochemical control, scalability, cost-effectiveness, and environmental considerations.

The longest linear sequence consists of ten steps from L-xylose, with an average yield per step of 91%, demonstrating the efficiency of each individual transformation [15]. This overall yield of 40% compares favorably with other complex pharmaceutical syntheses and reflects the optimization efforts undertaken to maximize process efficiency. The use of L-xylose as the starting material offers significant advantages including commercial availability, low cost, and the presence of three pre-existing chiral centers that match the required stereochemistry of the final product [2] [16].

Critical temperature control represents one of the most challenging aspects of the industrial-scale synthesis, particularly for the cryogenic conditions required during organometallic coupling reactions [1] [2]. The implementation of large-scale cryogenic processes requires specialized equipment including powerful refrigeration systems, temperature monitoring devices, and safety protocols to handle the associated hazards. These cryogenic conditions are essential for maintaining the stability of organolithium intermediates and ensuring the desired stereoselectivity in key coupling transformations.

The solvent system optimization for industrial-scale production has focused on the use of tetrahydrofuran, dichloromethane, and methanol as the primary solvents [2]. These solvents offer advantages including good solubility characteristics for the substrates and intermediates, compatibility with the required reaction conditions, and established protocols for recovery and recycling. The environmental impact of solvent usage has been minimized through implementation of solvent recovery systems and waste reduction strategies.

Purification methodology for the industrial process relies primarily on recrystallization techniques to achieve the required purity levels for pharmaceutical applications [2] [17]. The development of reliable crystallization conditions for each intermediate and the final product represents a significant technical achievement, as it eliminates the need for chromatographic purification methods that would be prohibitively expensive and technically challenging at industrial scale.

The final product is isolated as Crystalline Form II, which represents the most thermodynamically stable polymorph of sotagliflozin [17] [18]. The selection and control of this specific crystal form is crucial for pharmaceutical development, as different polymorphs can exhibit dramatically different physical and chemical properties including solubility, stability, and bioavailability. The industrial process has been designed to consistently produce Form II through careful control of crystallization conditions including temperature, solvent composition, seeding protocols, and cooling rates.

Quality control protocols for the industrial process employ multiple analytical techniques including high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and X-ray powder diffraction [2]. These analytical methods provide comprehensive characterization of both intermediate compounds and the final product, ensuring compliance with pharmaceutical quality standards and regulatory requirements.

The throughput capacity of the industrial process enables the production of kilogram quantities per batch, providing sufficient material to support drug development activities including preclinical studies, clinical trials, and regulatory submissions [2]. This production capacity has been essential for advancing sotagliflozin through the various stages of pharmaceutical development and ultimately to regulatory approval.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;

H351 (50%): Suspected of causing cancer [Warning Carcinogenicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Zynquista is indicated as an adjunct to insulin therapy to improve glycaemic control in adults with type 1 diabetes mellitus with a Body Mass Index (BMI) � 27 kg/m2, who have failed to achieve adequate glycaemic control despite optimal insulin therapy. ,

Treatment of type I diabetes mellitus

Treatment of type II diabetes mellitus

Pharmacology

MeSH Pharmacological Classification

ATC Code

A - Alimentary tract and metabolism

A10 - Drugs used in diabetes

A10B - Blood glucose lowering drugs, excl. insulins

A10BK - Sodium-glucose co-transporter 2 (sglt2) inhibitors

A10BK06 - Sotagliflozin

Mechanism of Action

KEGG Target based Classification of Drugs

Solute carrier family

SLC5

SLC5A1 (SGLT1) [HSA:6523] [KO:K14158]

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

Sotagliflozin is primarily eliminated via the renal route, with 57% of administered drug material appearing in the urine and 37% appearing in the feces.

Sotagliflozin has a mean apparent volume of distribution of 9392 L.

In healthy volunteers, the mean apparent clearance of sotagliflozin ranged from 261 to 374 L/h. The mean apparent clearance estimated in a population of mostly type 1 diabetic patients was 239 L/h.

Metabolism Metabolites

Wikipedia

Alamandine

FDA Medication Guides

Sotagliflozin

TABLET; ORAL

LEXICON PHARMACEUTICALS

05/26/2023

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Rosenstock J, Cefalu WT, Lapuerta P, Zambrowicz B, Ogbaa I, Banks P, Sands A. Greater Dose-Ranging Effects on A1C Levels Than on Glucosuria With LX4211, a Dual Inhibitor of Sodium Glucose Transporters SGLT1 and SGLT2, in Type 2 Diabetes on Metformin Monotherapy. Diabetes Care. 2014 Sep 11. pii: DC_140890. [Epub ahead of print] PubMed PMID: 25216510.

3: Powell DR, DaCosta CM, Smith M, Doree D, Harris A, Buhring L, Heydorn W, Nouraldeen A, Xiong W, Yalamanchili P, Mseeh F, Wilson A, Shadoan M, Zambrowicz B, Ding ZM. Effect of LX4211 on glucose homeostasis and body composition in preclinical models. J Pharmacol Exp Ther. 2014 Aug;350(2):232-42. doi: 10.1124/jpet.114.214304. Epub 2014 May 21. PubMed PMID: 24849925.

4: Mauricio D. [Sodium-glucose co-transporter-2 inhibitors: from the bark of apple trees and familial renal glycosuria to the treatment of type 2 diabetes mellitus]. Med Clin (Barc). 2013 Sep;141 Suppl 2:31-5. doi: 10.1016/S0025-7753(13)70061-7. Review. Spanish. PubMed PMID: 24444522.

5: Kanwal A, Banerjee SK. SGLT inhibitors: a novel target for diabetes. Pharm Pat Anal. 2013 Jan;2(1):77-91. doi: 10.4155/ppa.12.78. Review. PubMed PMID: 24236972.

6: Zambrowicz B, Ogbaa I, Frazier K, Banks P, Turnage A, Freiman J, Boehm KA, Ruff D, Powell D, Sands A. Effects of LX4211, a dual sodium-dependent glucose cotransporters 1 and 2 inhibitor, on postprandial glucose, insulin, glucagon-like peptide 1, and peptide tyrosine tyrosine in a dose-timing study in healthy subjects. Clin Ther. 2013 Aug;35(8):1162-1173.e8. doi: 10.1016/j.clinthera.2013.06.011. Epub 2013 Jul 31. PubMed PMID: 23911260.

7: Bloomgarden Z. Sodium glucose transporter 2 inhibition: a new approach to diabetes treatment. J Diabetes. 2013 Sep;5(3):225-7. doi: 10.1111/1753-0407.12065. Epub 2013 Jul 1. PubMed PMID: 23714218.

8: Lapuerta P, Rosenstock J, Zambrowicz B, Powell DR, Ogbaa I, Freiman J, Cefalu WT, Banks P, Frazier K, Kelly M, Sands A. Study design and rationale of a dose-ranging trial of LX4211, a dual inhibitor of SGLT1 and SGLT2, in type 2 diabetes inadequately controlled on metformin monotherapy. Clin Cardiol. 2013 Jul;36(7):367-71. doi: 10.1002/clc.22125. Epub 2013 Apr 29. PubMed PMID: 23630033.

9: Powell DR, Smith M, Greer J, Harris A, Zhao S, DaCosta C, Mseeh F, Shadoan MK, Sands A, Zambrowicz B, Ding ZM. LX4211 increases serum glucagon-like peptide 1 and peptide YY levels by reducing sodium/glucose cotransporter 1 (SGLT1)-mediated absorption of intestinal glucose. J Pharmacol Exp Ther. 2013 May;345(2):250-9. doi: 10.1124/jpet.113.203364. Epub 2013 Mar 13. PubMed PMID: 23487174.

10: Zambrowicz B, Ding ZM, Ogbaa I, Frazier K, Banks P, Turnage A, Freiman J, Smith M, Ruff D, Sands A, Powell D. Effects of LX4211, a dual SGLT1/SGLT2 inhibitor, plus sitagliptin on postprandial active GLP-1 and glycemic control in type 2 diabetes. Clin Ther. 2013 Mar;35(3):273-285.e7. doi: 10.1016/j.clinthera.2013.01.010. Epub 2013 Feb 21. PubMed PMID: 23433601.

11: Zambrowicz B, Freiman J, Brown PM, Frazier KS, Turnage A, Bronner J, Ruff D, Shadoan M, Banks P, Mseeh F, Rawlins DB, Goodwin NC, Mabon R, Harrison BA, Wilson A, Sands A, Powell DR. LX4211, a dual SGLT1/SGLT2 inhibitor, improved glycemic control in patients with type 2 diabetes in a randomized, placebo-controlled trial. Clin Pharmacol Ther. 2012 Aug;92(2):158-69. doi: 10.1038/clpt.2012.58. Epub 2012 Jul 4. PubMed PMID: 22739142; PubMed Central PMCID: PMC3400893.